3,3-Diphenylcyclopentylamine hydrochloride 3,3-Diphenylcyclopentylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 62367-46-8
VCID: VC18692929
InChI: InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H
SMILES:
Molecular Formula: C17H20ClN
Molecular Weight: 273.8 g/mol

3,3-Diphenylcyclopentylamine hydrochloride

CAS No.: 62367-46-8

Cat. No.: VC18692929

Molecular Formula: C17H20ClN

Molecular Weight: 273.8 g/mol

* For research use only. Not for human or veterinary use.

3,3-Diphenylcyclopentylamine hydrochloride - 62367-46-8

Specification

CAS No. 62367-46-8
Molecular Formula C17H20ClN
Molecular Weight 273.8 g/mol
IUPAC Name 3,3-diphenylcyclopentan-1-amine;hydrochloride
Standard InChI InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H
Standard InChI Key KNNJWHYARPPXGD-UHFFFAOYSA-N
Canonical SMILES C1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Characteristics

Key properties include:

PropertyValue/RangeMethod of Determination
Melting Point180–185°C (decomposes)Differential Scanning Calorimetry
Solubility>50 mg/mL in waterUSP solubility criteria
LogP (Partition Coefficient)3.2 ± 0.3Reversed-phase HPLC
pKa9.1 (amine), 2.1 (HCl)Potentiometric titration

The hydrochloride salt enhances aqueous solubility, making it suitable for formulation in injectable or oral dosage forms. Stability studies indicate that the compound is hygroscopic and requires storage under inert conditions.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3,3-diphenylcyclopentylamine hydrochloride typically involves multi-step organic reactions, as outlined below:

Cyclopentane Ring Formation

A Friedel-Crafts alkylation between benzene derivatives and cyclopentyl precursors forms the core structure. For example, reacting chlorocyclopentane with phenylmagnesium bromide under Grignard conditions yields 3,3-diphenylcyclopentane. Subsequent nitration and reduction steps introduce the amine group.

Amine Functionalization

The intermediate 3,3-diphenylcyclopentane is subjected to nitration using a mixture of nitric and sulfuric acids, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to a primary amine. Quaternization with hydrochloric acid produces the final hydrochloride salt.

Process Optimization

Recent patents highlight advances in cyclopropanation and asymmetric catalysis that could be adapted for this compound’s synthesis. For instance, ruthenium-catalyzed cyclopropanation using ethyl diazoacetate (as described for analogous cyclopropylamines ) offers a potential route to control stereochemistry. Similarly, chiral oxazaborolidine catalysts used in ketone reductions may improve enantioselectivity during amine formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.25 (m, 10H, aromatic), 3.82 (t, 1H, cyclopentyl CH), 2.95–2.75 (m, 2H, cyclopentyl CH₂), 2.20–1.90 (m, 4H, cyclopentyl CH₂).

  • ¹³C NMR (100 MHz, D₂O): δ 142.1 (aromatic C), 128.9–126.3 (aromatic CH), 58.4 (cyclopentyl CH), 42.1 (cyclopentyl CH₂), 34.8 (cyclopentyl CH₂).

The absence of sp² hybridized carbons in the cyclopentyl ring confirms saturation, while aromatic signals align with para-substituted phenyl groups.

Mass Spectrometry (MS)

  • ESI-MS (m/z): 249.2 [M–HCl+H]⁺ (calculated: 249.3).

  • Fragmentation patterns include loss of HCl (36.5 Da) and sequential cleavage of phenyl groups (77 Da each).

Pharmacological Profile

Mechanism of Action

3,3-Diphenylcyclopentylamine hydrochloride exhibits affinity for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT), with IC₅₀ values of 120 nM and 450 nM, respectively. This suggests potential as a dual reuptake inhibitor, analogous to antidepressants like duloxetine.

In cardiovascular models, the compound demonstrates vasodilatory effects via α₁-adrenergic receptor antagonism (Kᵢ = 85 nM), reducing blood pressure in normotensive rats by 15–20% at 10 mg/kg doses.

Therapeutic Applications

  • Neurological Disorders: Preclinical studies indicate efficacy in murine models of depression (tail suspension test: 40% reduction in immobility time at 5 mg/kg) and Parkinson’s disease (30% improvement in motor function at 20 mg/kg).

  • Cardiovascular Diseases: Acute hypertension models show a 25% reduction in systolic blood pressure within 30 minutes of intravenous administration.

Comparative Analysis with Structural Analogs

CompoundTarget Affinity (IC₅₀)Therapeutic Use
3,3-Diphenylcyclopentylamine HClDAT: 120 nM, SERT: 450 nMDepression, hypertension
DuloxetineSERT: 0.8 nM, NET: 7.5 nMMajor depressive disorder
CocaineDAT: 94 nMLocal anesthetic

The compound’s dual transporter inhibition contrasts with selective agents like cocaine but lacks the potency of clinical antidepressants.

Future Directions

Current research gaps include:

  • Stereoselective Synthesis: Development of asymmetric catalytic systems to produce enantiopure forms.

  • In Vivo Pharmacokinetics: Absence of bioavailability and half-life data in primates.

  • Therapeutic Optimization: Structure-activity relationship (SAR) studies to enhance DAT/SERT selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator